4-Fluoro-2-methyl-3-nitrobenzaldehyde

Description

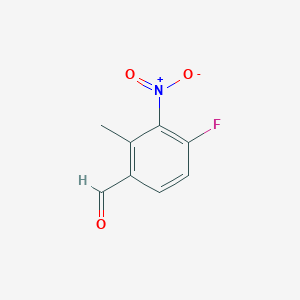

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO3 |

|---|---|

Molecular Weight |

183.14 g/mol |

IUPAC Name |

4-fluoro-2-methyl-3-nitrobenzaldehyde |

InChI |

InChI=1S/C8H6FNO3/c1-5-6(4-11)2-3-7(9)8(5)10(12)13/h2-4H,1H3 |

InChI Key |

ZCTOORSYGWBFTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])F)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Methyl 3 Nitrobenzaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the benzene (B151609) ring. In the case of 4-Fluoro-2-methyl-3-nitrobenzaldehyde, the existing substituents have a profound impact on its reactivity towards electrophiles.

The directing effect of these substituents determines the position of any potential electrophilic substitution. The aldehyde and nitro groups are meta-directing, while the methyl and fluoro groups are ortho-, para-directing. rsc.orgnih.govgoogle.com Given the positions of the substituents in this compound, an incoming electrophile would be directed to the C5 or C6 positions. However, due to the strong deactivating nature of the nitro and aldehyde groups, electrophilic aromatic substitution reactions on this compound are generally difficult to achieve and require harsh reaction conditions. openmedicinalchemistryjournal.comorganic-chemistry.org

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CHO | 1 | Electron-withdrawing | Deactivating | Meta |

| -CH₃ | 2 | Electron-donating | Activating | Ortho, Para |

| -NO₂ | 3 | Electron-withdrawing | Deactivating | Meta |

| -F | 4 | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. In this reaction, a nucleophile displaces a leaving group on the aromatic ring.

Influence of Fluorine and Nitro Substituents on SNAr Reactivity

The presence of the nitro group ortho and para to the fluorine atom makes this compound highly susceptible to SNAr reactions. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. jetir.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens. ncert.nic.in This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial attack of the nucleophile. The rate-determining step in SNAr is typically the formation of the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. jetir.org

Prediction of SNAr Reactivity in Fluorinated Nitrobenzaldehydes

The reactivity of fluorinated nitrobenzaldehydes in SNAr reactions can be predicted based on the electronic properties of the substituents. A multivariate linear regression model has been developed to predict the rate and regioselectivity of SNAr reactions based on the electrophile's structure. This model utilizes descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential at the carbon atom undergoing substitution. researchgate.net For compounds like this compound, the presence of the strongly electron-withdrawing nitro group significantly lowers the LUMO energy, making the aromatic ring more susceptible to nucleophilic attack.

Reactions Involving the Aldehyde Functionality

The aldehyde group in this compound is a versatile functional group that can undergo a variety of reactions, including condensation and oxidation.

Condensation Reactions (e.g., Schiff Base Formation)

Aldehydes readily react with primary amines to form imines, also known as Schiff bases. This condensation reaction is a reversible process that typically involves the formation of a hemiaminal intermediate followed by the elimination of a water molecule. researchgate.net The reaction of this compound with an amine would yield the corresponding Schiff base. These reactions are often catalyzed by an acid or a base. researchgate.netnih.gov

For example, the reaction of various nitrobenzaldehydes with amines to form Schiff bases has been well-documented. semanticscholar.org Spectroscopic data, such as ¹H NMR, can be used to confirm the formation of the imine bond, with a characteristic chemical shift for the azomethine proton (-CH=N-). nih.govukm.myresearchgate.net

Table 2: Representative Condensation Reaction

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | 4-Fluoro-2-methyl-3-nitrobenzylideneamine |

A specific application of this reactivity is the synthesis of quinazolines. Cyclocondensation of o-nitrobenzaldehydes with amides or other nitrogen-containing nucleophiles is a known method for preparing these heterocyclic compounds.

Oxidation Reactions

The aldehyde group can be easily oxidized to a carboxylic acid. semanticscholar.org This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid, or even milder reagents like Tollens' reagent. semanticscholar.org The oxidation of this compound would yield 4-fluoro-2-methyl-3-nitrobenzoic acid. The reaction conditions can be controlled to selectively oxidize the aldehyde group without affecting the other substituents on the aromatic ring. For instance, the oxidation of substituted benzaldehydes with potassium permanganate under phase-transfer catalysis has been shown to be an efficient method.

Table 3: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline medium |

| Chromic Acid (H₂CrO₄) | Acidic medium |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline medium |

| Sodium Hypochlorite (NaClO) | Basic media, with or without microwave irradiation researchgate.net |

Reduction Reactions

The reduction of aromatic nitroaldehydes typically involves the transformation of the nitro group (-NO₂) and/or the aldehyde group (-CHO). Standard reducing agents can selectively target one group over the other or reduce both simultaneously, depending on the reaction conditions.

Common reduction reactions for analogous compounds include:

Reduction of the Nitro Group: Catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Nickel) is a common method to reduce the nitro group to an amine (-NH₂). Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are also frequently employed for this transformation.

Reduction of the Aldehyde Group: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes to primary alcohols (-CH₂OH) without affecting the nitro group. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) can also reduce the aldehyde, but may also reduce the nitro group, potentially leading to various products including azo compounds. researchgate.net

Complete Reduction: The use of strong reducing agents under forcing conditions can lead to the reduction of both functional groups.

However, specific studies detailing the application of these methods to this compound, including data on yields, selectivity, and optimal conditions, are not presently available in the reviewed literature.

Studies on Reactive Intermediates and Reaction Pathways

The study of reactive intermediates and reaction pathways provides crucial insights into the mechanism of a chemical transformation. For a molecule like this compound, mechanistic investigations would likely focus on:

Intermediates in Nitro Reduction: The reduction of a nitro group to an amine proceeds through several intermediates, such as nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species. The isolation or spectroscopic detection of these intermediates would clarify the reaction pathway.

Reaction Kinetics: Kinetic studies could determine the rate of reaction and the influence of substituents (fluoro, methyl) on the reactivity of the aldehyde and nitro groups.

Computational Modeling: Theoretical calculations could be employed to model transition states and intermediates, providing a deeper understanding of the reaction mechanism at a molecular level.

Currently, there is a lack of published research focusing specifically on the reactive intermediates and detailed reaction pathways involved in the transformations of this compound. Such studies would be invaluable for chemists aiming to utilize this compound in the synthesis of complex molecules.

Derivatives and Structural Analogs of 4 Fluoro 2 Methyl 3 Nitrobenzaldehyde

Synthesis of Substituted Fluoro-Nitrobenzaldehyde Isomers

The synthesis of fluoro-nitrobenzaldehyde isomers is a critical area of organic chemistry, providing essential building blocks for pharmaceuticals and fine chemicals. psu.edu The strategic placement of fluoro and nitro groups on the benzaldehyde (B42025) scaffold significantly influences the molecule's reactivity and properties. Methodologies for synthesizing these isomers primarily involve two main strategies: the nitration of fluorinated benzaldehyde precursors and the nucleophilic aromatic substitution (SNAr) of a leaving group (such as a halogen) by a fluoride (B91410) ion.

One prevalent industrial method involves the direct nitration of a substituted benzaldehyde. However, this can lead to a mixture of isomers, which necessitates complex separation procedures. psu.edu A more controlled approach is the nitration of a specific fluorobenzaldehyde. For instance, the nitration of 4-fluorobenzaldehyde (B137897) is a known route to produce 4-fluoro-3-nitrobenzaldehyde. google.com Similarly, 2-fluorobenzaldehyde (B47322) can be nitrated to yield 2-fluoro-5-nitrobenzaldehyde. guidechem.com

The halogen exchange (Halex) reaction is another powerful method for synthesizing these isomers. This process typically involves reacting a chloro-nitrobenzaldehyde with an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com This SNAr reaction is effective because the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by fluoride. This method avoids the regioselectivity issues often encountered with direct nitration. google.com

The table below summarizes various synthetic routes to different fluoro-nitrobenzaldehyde isomers based on established chemical literature.

| Product Isomer | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzaldehyde | 4-Chloro-3-nitrobenzaldehyde | Potassium Fluoride (KF), Sulfolane | Nucleophilic Aromatic Substitution (Halex) | google.com |

| 2-Fluoro-5-nitrobenzaldehyde | 2-Chloro-5-nitrobenzaldehyde | Potassium Fluoride (KF), DMF | Nucleophilic Aromatic Substitution (Halex) | google.com |

| 5-Fluoro-2-nitrobenzaldehyde | 5-Chloro-2-nitrobenzaldehyde | Potassium Fluoride (KF), Dimethylacetamide | Nucleophilic Aromatic Substitution (Halex) | google.com |

| 2-Fluoro-5-nitrobenzaldehyde | 2-Fluorobenzaldehyde | Fuming Nitric Acid, Acetic Acid | Electrophilic Aromatic Substitution (Nitration) | guidechem.com |

| 2-Chloro-4-fluoro-5-nitrobenzaldehyde | 2-Chloro-4-fluorotoluene | Potassium Nitrate, Sulfuric Acid | Nitration followed by oxidation | google.com |

Development of Heterocyclic Derivatives (e.g., Imidazoles, Pyrans, Piperidines)

The aldehyde functional group in 4-fluoro-2-methyl-3-nitrobenzaldehyde is a key reactive site for the construction of various heterocyclic systems. Through multicomponent reactions and cyclocondensation strategies, a diverse range of derivatives, including imidazoles, pyrans, and piperidines, can be synthesized.

Imidazoles: The synthesis of imidazole (B134444) derivatives often utilizes the aldehyde as a primary component. In the Radiszewski synthesis, an aldehyde, a 1,2-dicarbonyl compound, and two equivalents of ammonia (B1221849) condense to form the imidazole ring. jetir.org Another common approach is the Debus synthesis, which uses an aldehyde, glyoxal, and ammonia. jetir.orgwikipedia.org These methods allow for the incorporation of the substituted phenyl ring from this compound into a new heterocyclic framework. Such reactions demonstrate the versatility of aldehydes in constructing complex aromatic systems of biological and material interest. uobasrah.edu.iqorganic-chemistry.org

Pyrans: Polyfunctionalized 4H-pyran derivatives can be efficiently synthesized via one-pot multicomponent reactions using a substituted benzaldehyde as a starting material. nih.govnih.gov A common strategy involves the reaction of an aldehyde (such as this compound), an active methylene (B1212753) compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a catalyst. researchgate.netresearchgate.net The reaction sequence typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to yield the final pyran ring system. nih.gov

Piperidines: The synthesis of piperidine (B6355638) derivatives from an aldehyde can be achieved through various synthetic routes. One approach involves the condensation of the aldehyde with an amine and a compound containing two acidic methylene groups, followed by cyclization and reduction. More directly, reductive amination of the aldehyde with a suitable amino-diene or amino-alkene followed by ring-closing metathesis can construct the piperidine ring. The piperidine moiety is a common scaffold in medicinal chemistry, and its incorporation can significantly alter the pharmacological profile of the parent molecule. nih.gov

The following table outlines the general synthetic strategies for these heterocyclic derivatives.

| Heterocycle | General Reactants | Typical Reaction Type |

|---|---|---|

| Imidazole | Aldehyde, 1,2-Dicarbonyl compound, Ammonia | Condensation (e.g., Radiszewski Synthesis) |

| 4H-Pyran | Aldehyde, Malononitrile, β-Ketoester | One-pot Multicomponent Reaction |

| Piperidine | Aldehyde, Amine, Diene/Dienophile | Multi-step synthesis (e.g., Aza-Diels-Alder) |

Synthesis of Amino Acid Conjugates and Peptidomimetics

The aldehyde group of this compound provides a versatile handle for conjugation to amino acids and for the construction of peptidomimetics, which are molecules designed to mimic natural peptides. frontiersin.org These modifications are crucial in drug discovery for improving the stability, bioavailability, and efficacy of peptide-based therapeutics. nih.gov

One of the most direct methods for conjugation is reductive amination. This reaction involves the formation of a Schiff base between the aldehyde and the primary amine of an amino acid (or the N-terminus of a peptide), which is then reduced to a stable secondary amine linkage. This process allows for the direct attachment of the fluoro-nitro-phenyl moiety to a peptide backbone.

Furthermore, the aldehyde can participate in multicomponent reactions, such as the Ugi or Passerini reactions, to generate complex, highly diverse peptidomimetic structures in a single step. The Ugi reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative.

The aromatic ring of this compound itself can be considered a bioisostere or analog of the side chain of phenylalanine. Incorporating this moiety can introduce unique electronic and steric properties, potentially leading to enhanced binding affinity with biological targets or altered metabolic stability. nih.govmdpi.com The synthesis of peptidomimetics where the P2 and P3 amino acids are replaced by cyclic structures derived from aldehydes has also been reported as a strategy to create potent enzyme inhibitors. nih.gov

Exploration of Structure-Activity Relationships (SAR) in Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications and assessing their impact. For analogs of this compound, an SAR study would involve synthesizing a library of related compounds and evaluating them in a relevant biological assay.

The key structural features of this compound that can be systematically modified include:

The Aldehyde Group: This group can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into various other functional groups (e.g., oximes, hydrazones) or heterocycles as described previously. These changes probe the importance of the hydrogen bond accepting/donating ability and the electrophilicity of this position.

The Aromatic Ring Substituents: The fluoro, methyl, and nitro groups can be moved to different positions on the ring to explore the impact of their regioisomeric placement. Each group can also be replaced by other substituents with different electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties. For example, replacing the fluorine with chlorine or bromine would alter the halogen bonding potential and lipophilicity. Replacing the nitro group with a cyano or sulfonyl group would maintain the electron-withdrawing character but with different geometries. researchgate.net

The Phenyl Scaffold: The core benzene (B151609) ring could be replaced with other aromatic systems, such as pyridine (B92270) or thiophene, to investigate the influence of heteroatoms on activity.

Research has shown that for analogous compound series, such as 2-phenoxybenzamides, the position and nature of substituents on the phenyl rings have a significant impact on biological activity and selectivity. mdpi.com For example, a para-substituted N-Boc piperazinyl derivative showed the highest activity and selectivity in one study, indicating a specific spatial requirement for optimal interaction with the biological target. mdpi.com These principles guide the rational design of more potent and selective analogs derived from the this compound scaffold. nih.gov

The table below illustrates a hypothetical SAR exploration for this compound class.

| Modification Site | Example Modification | Potential Property Change | Rationale for Study |

|---|---|---|---|

| Aldehyde (C1) | -CH2OH or -COOH | Alters H-bonding, polarity, acidity | Assess importance of the aldehyde for activity |

| Methyl Group (C2) | -H, -Ethyl, -OCH3 | Modifies steric bulk and electronics | Probe steric tolerance and electronic effects at this position |

| Nitro Group (C3) | -NH2, -CN, -SO2Me | Changes electronic character, H-bonding | Determine the role of the electron-withdrawing group |

| Fluoro Group (C4) | -Cl, -H, -CF3 | Alters lipophilicity, electronics, metabolic stability | Evaluate the effect of halogen substitution |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, reactivity, and spectroscopic properties of chemical compounds. For a molecule like 4-Fluoro-2-methyl-3-nitrobenzaldehyde, these methods can provide deep insights into its electronic nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be used to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in calculating various molecular properties. For instance, vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Other properties that can be derived from DFT calculations include Mulliken atomic charges, dipole moments, and polarizability, which are crucial for understanding the molecule's intermolecular interactions.

Ab Initio and Semi-Empirical Methods

While DFT is highly popular, other quantum chemical methods could also be applied. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous, first-principles approach to solving the electronic Schrödinger equation. These methods can be computationally more demanding than DFT but can offer benchmark-quality results for smaller systems or serve as a point of comparison.

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, could offer a faster, albeit less accurate, way to study the electronic properties of this compound. These methods are particularly useful for preliminary analyses or for studying very large molecular systems where more rigorous methods are computationally prohibitive.

Conformational Analysis and Stability

The presence of the methyl and nitro groups adjacent to the aldehyde function suggests the possibility of different rotational isomers (conformers) for this compound. A conformational analysis, typically performed using DFT, would involve systematically rotating the single bonds (e.g., the C-C bond of the aldehyde group and the C-N bond of the nitro group) and calculating the potential energy surface.

This analysis would identify the most stable conformer(s) and the energy barriers between them. The relative energies of different conformers are critical for understanding the molecule's behavior in different environments and its potential to interact with other molecules. The most stable conformation is expected to be the one that minimizes steric hindrance between the bulky ortho substituents.

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. For this compound, the electron-withdrawing nature of the fluoro, nitro, and aldehyde groups would be expected to influence the energies of these frontier orbitals significantly.

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and aldehyde groups, making them susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and potentially on the aromatic ring, indicating sites for nucleophilic attack.

| Region of Molecule | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro group | Negative (Red) | Site for electrophilic attack |

| Oxygen atom of Aldehyde group | Negative (Red) | Site for electrophilic attack |

| Aromatic ring hydrogens | Positive (Blue) | Site for nucleophilic attack |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

The prediction of spectroscopic properties through computational models is a cornerstone of modern chemical analysis. These theoretical spectra are invaluable for interpreting experimental results and confirming molecular structures.

Vibrational Frequencies: Theoretical calculations, typically using DFT with basis sets like 6-311++G(d,p), are used to compute harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculations can identify the characteristic stretching, bending, and torsional modes of the molecule's functional groups (C=O, NO₂, C-F, C-H, CH₃). At present, no published studies provide a theoretical vibrational analysis specifically for this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is the standard for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). Such predictions are crucial for assigning peaks in experimental NMR spectra. For this compound, a computational study would predict the chemical shifts for the aromatic protons, the methyl protons, the aldehyde proton, and the various carbon atoms, as well as the fluorine atom, providing a complete theoretical NMR profile. However, specific predicted data for this compound are not available in the reviewed literature.

Table 1: Hypothetical Data Structure for Predicted Spectroscopic Properties of this compound This table is for illustrative purposes only, as no specific data has been found.

| Property Type | Parameter | Predicted Value |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | C=O Stretch | Data Not Available |

| NO₂ Asymmetric Stretch | Data Not Available | |

| C-F Stretch | Data Not Available | |

| ¹H NMR Chemical Shifts (ppm) | -CHO | Data Not Available |

| -CH₃ | Data Not Available | |

| Aromatic -CH | Data Not Available | |

| ¹³C NMR Chemical Shifts (ppm) | -CHO | Data Not Available |

| ¹⁹F NMR Chemical Shifts (ppm) | -F | Data Not Available |

Thermodynamic Properties and Reaction Energetics from Computational Models

Computational models are also essential for determining the thermodynamic stability and reactivity of molecules. These calculations can predict properties such as enthalpy of formation, entropy, and Gibbs free energy.

By optimizing the molecular geometry and performing frequency calculations, key thermodynamic parameters can be derived. These values are fundamental for understanding the stability of this compound and for predicting the energetics of potential reactions it might undergo. For instance, the energies of reactants, transition states, and products for a given reaction can be calculated to determine activation energies and reaction enthalpies.

Currently, there are no specific published computational studies detailing the thermodynamic properties or reaction energetics for this compound.

Table 2: Hypothetical Data Structure for Predicted Thermodynamic Properties of this compound (at 298.15 K) This table is for illustrative purposes only, as no specific data has been found.

| Thermodynamic Property | Symbol | Predicted Value |

|---|---|---|

| Standard Enthalpy of Formation | ΔH°f | Data Not Available |

| Standard Gibbs Free Energy of Formation | ΔG°f | Data Not Available |

| Standard Entropy | S° | Data Not Available |

| Heat Capacity | Cp | Data Not Available |

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. For 4-Fluoro-2-methyl-3-nitrobenzaldehyde, characteristic peaks would be expected for the carbonyl group (C=O) of the aldehyde, the nitro group (NO₂), the carbon-fluorine bond (C-F), and the aromatic ring.

Table 1: Expected FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| Data Not Available | C-H stretch (aldehyde) | Aldehyde |

| Data Not Available | C=O stretch | Aldehyde |

| Data Not Available | C-H stretch (aromatic) | Aromatic Ring |

| Data Not Available | C=C stretch | Aromatic Ring |

| Data Not Available | Asymmetric NO₂ stretch | Nitro Group |

| Data Not Available | Symmetric NO₂ stretch | Nitro Group |

| Data Not Available | C-F stretch | Fluoro Group |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR. It involves scattering of monochromatic light from a laser source. The inelastic scattering of photons reveals vibrational, rotational, and other low-frequency modes in a molecule. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring, which often give strong Raman signals.

Table 2: Expected Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| Data Not Available | Symmetric NO₂ stretch | Nitro Group |

| Data Not Available | Ring breathing mode | Aromatic Ring |

| Data Not Available | C=O stretch | Aldehyde |

| Data Not Available | C-H stretch (aromatic) | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Characterization

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of this compound would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the nitro and fluoro groups.

Table 3: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data Not Available | s | 1H | Aldehyde (-CHO) |

| Data Not Available | m | 2H | Aromatic (Ar-H) |

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be indicative of the type of carbon (e.g., carbonyl, aromatic, methyl) and its electronic environment.

Table 4: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data Not Available | Aldehyde Carbon (-CHO) |

| Data Not Available | Aromatic Carbons (C-F, C-NO₂, C-CH₃, C-H) |

Fluorine-19 (¹⁹F) NMR Studies

¹⁹F NMR spectroscopy is a highly sensitive technique used to study fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom on the aromatic ring.

Table 5: Expected ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|

Mass Spectrometry (MS) Applications (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of chemical compounds. In the analysis of a compound like this compound, LC-MS would be employed to determine its molecular weight and to study its fragmentation patterns, which aids in structural confirmation. The compound would first be separated from any impurities using liquid chromatography, and then ionized and detected by the mass spectrometer. While specific LC-MS data for this compound is not available, the technique is broadly applied for the analysis of various aldehydes and nitroaromatic compounds. nih.govlcms.cz Derivatization agents are sometimes used in LC-MS to enhance the ionization efficiency and sensitivity for aldehydes. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of the compound is required. Although the crystal structure of the closely related compound, 4-Methyl-3-nitrobenzaldehyde, has been determined, specific crystallographic data for this compound is not present in the available literature. nih.gov The data for 4-Methyl-3-nitrobenzaldehyde reveals a monoclinic crystal system. nih.gov

Table 1: Illustrative Crystallographic Data for an Analogous Compound (4-Methyl-3-nitrobenzaldehyde)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇NO₃ |

| Crystal System | Monoclinic |

| a (Å) | 3.9052 |

| b (Å) | 17.841 |

| c (Å) | 11.0663 |

| β (°) | 97.647 |

| Volume (ų) | 764.14 |

This data is for 4-Methyl-3-nitrobenzaldehyde and is provided for illustrative purposes only. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aromatic compounds like this compound, the presence of the benzene (B151609) ring, nitro group, and aldehyde group would be expected to give rise to characteristic absorption bands. Typically, nitroaromatic compounds exhibit absorptions due to π→π* and n→π* electronic transitions. researchgate.netlibretexts.orglibretexts.org The π→π* transitions, which are generally more intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. libretexts.orglibretexts.org The n→π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (e.g., from the oxygen atoms of the nitro or aldehyde group) to a π* antibonding orbital. researchgate.netlibretexts.org While a study of various nitrobenzaldehyde isomers provides general regions for these absorptions, a specific UV-Vis spectrum for this compound with defined λmax values is not documented in the provided sources. researchgate.net For comparison, 4-nitrobenzaldehyde (B150856) shows an absorbance maximum around 270 nm. researchgate.net

Table 2: Expected Electronic Transitions for Nitroaromatic Aldehydes

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π→π* | Excitation of an electron from a π bonding to a π* antibonding orbital. | Shorter wavelength, higher energy |

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Key Intermediate in Organic Synthesis

Detailed research findings on the role of 4-Fluoro-2-methyl-3-nitrobenzaldehyde as a key intermediate in organic synthesis are not available in the reviewed scientific literature.

Precursor to Agrochemicals and Dyes

There is no specific information available in current research to confirm the use of this compound as a precursor in the synthesis of agrochemicals or dyes.

Building Block for Fine Chemicals

While substituted benzaldehydes are fundamental building blocks in the synthesis of fine chemicals, the specific application of this compound for this purpose is not documented in available research.

Integration into Polymer Matrices for Material Property Enhancement

No research data could be found to support the integration of this compound into polymer matrices for the enhancement of material properties.

Design of Organic Electronic Materials

There is a lack of information in the scientific literature regarding the use of this compound in the design and synthesis of organic electronic materials.

Methodological Contributions to Analytical Chemistry

Role as a Reagent in Detection and Quantification of Various Substances

The potential of 4-Fluoro-2-methyl-3-nitrobenzaldehyde as a reagent for the detection and quantification of other substances lies in the reactivity of its aldehyde group. Aldehydes are known to react with various functional groups, such as primary amines, to form Schiff bases. This reaction can be exploited to "tag" analytes with a chromophore or fluorophore, enhancing their detection by spectroscopic methods.

Derivatization is a common strategy in analytical chemistry to improve the detectability of analytes. While there are many derivatizing reagents available for different functional groups, there are no specific reports of this compound being employed for this purpose. The presence of the nitro and fluoro groups could potentially influence the electronic properties of the benzaldehyde (B42025) and the resulting derivative, which might be advantageous in certain analytical scenarios, but this has not been experimentally verified in the available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.